molecular formula C₅₆H₇₇D₅N₁₆O₁₉S₂ B1155715 Terlipressin-Phe(d5) Diacetate Salt

Terlipressin-Phe(d5) Diacetate Salt

Cat. No.: B1155715
M. Wt: 1352.5
Attention: For research use only. Not for human or veterinary use.
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Description

The Strategic Role of Isotopic Labeling in Contemporary Pharmacological Research

Isotopic labeling is a foundational technique in modern pharmacological research, providing unparalleled insights into the absorption, distribution, metabolism, and excretion (ADME) of drug molecules. silantes.com By replacing specific atoms within a drug molecule with their stable isotopes (e.g., replacing hydrogen with deuterium (B1214612), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can effectively "tag" and trace the compound's journey through a biological system. jpt.comlifetein.com This strategy is pivotal for several reasons:

Enhanced Analytical Precision : Stable isotope-labeled compounds are the gold standard for internal standards in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. silantes.compepdd.com Their use dramatically improves the accuracy and precision of quantitative analyses by correcting for variability during sample preparation and instrumental analysis.

Streamlining Drug Development : Isotopic labeling accelerates the drug development process. cpcscientific.com It allows for early and accurate characterization of a drug's pharmacokinetic and metabolic profile, helping to identify promising candidates and understand potential drug-drug interactions. nih.gov

Advancements in Mechanistic Studies : The technique is instrumental in elucidating complex biological processes. It is a key tool in metabolomics for mapping metabolic pathways and in quantitative proteomics for identifying disease biomarkers and understanding cellular functions. pepdd.comcpcscientific.com

The strategic incorporation of isotopes allows scientists to study molecular behavior with high fidelity, as the labeled molecules are chemically identical to their natural counterparts and behave the same way in biological processes. jpt.com This precision is crucial for generating reliable data essential for the development of safer and more effective therapeutics. silantes.com

Academic Rationale for Utilizing Deuterated Peptide Analogues in Mechanistic Studies

The use of deuterated peptide analogues, such as Terlipressin-Phe(d5), is grounded in a key physicochemical principle known as the kinetic isotope effect (KIE). lifetein.com The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate when this bond cleavage is the rate-limiting step in a metabolic process. lifetein.com This phenomenon provides a powerful tool for mechanistic studies.

The academic rationale for employing deuterated peptides includes:

Probing Metabolic Pathways : By strategically placing deuterium atoms at sites known to be susceptible to metabolic modification, researchers can slow down specific metabolic pathways. This allows for the detailed study of metabolic shunting, where the drug is metabolized through alternative routes, and can help in identifying and characterizing various metabolites. nih.gov This information is critical for understanding a drug's complete metabolic fate and identifying potentially toxic byproducts.

Improving Pharmacokinetic Profiles : The KIE can be leveraged to enhance a peptide drug's metabolic stability. lifetein.comcreative-peptides.com By reducing the rate of metabolism by liver enzymes, deuteration can lead to a longer biological half-life, increased systemic exposure, and potentially a reduced dosing frequency. lifetein.comcreative-peptides.com

Investigating Protein-Ligand Interactions : Deuterated peptides are used in advanced analytical techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). This method probes changes in a protein's conformation and dynamics upon binding to a ligand. nih.govacs.orgacs.org By monitoring the rate of deuterium exchange, scientists can identify specific binding sites and understand the structural changes that lead to a biological effect.

Structural Biology Studies : In NMR spectroscopy, selective deuteration simplifies complex spectra and allows for the detailed structural and dynamic characterization of peptides and proteins in solution, providing insights into protein folding and molecular interactions. jpt.comcpcscientific.com

Table 1: Key Research Findings on the Utility of Deuterated Peptides

Research Area Key Finding Implication for Mechanistic Studies
Metabolism Deuteration at metabolic "hot spots" slows enzymatic cleavage due to the Kinetic Isotope Effect. lifetein.com Allows for the elucidation of metabolic pathways and can reduce the formation of toxic metabolites. lifetein.comnih.gov
Pharmacokinetics Slower metabolism leads to increased half-life and greater systemic exposure of the peptide. creative-peptides.com Provides a method to modulate drug disposition and improve therapeutic profiles.
Protein Binding Deuterated peptides can be used in HDX-MS to map interaction surfaces on target proteins. nih.govacs.org Enables precise identification of binding sites and characterization of conformational changes upon binding.

| Structural Analysis | Selective deuteration simplifies complex NMR spectra of proteins and peptides. cpcscientific.com | Facilitates detailed determination of three-dimensional structures and dynamics in solution. |

Overview of Advanced Research Applications for Terlipressin-Phe(d5) Diacetate Salt

The primary and most critical application of this compound is its use as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis. diagnosticsworldnews.com In liquid chromatography-mass spectrometry (LC-MS) assays, it is added to biological samples (e.g., plasma, tissue homogenates) at a known concentration to enable highly accurate and precise quantification of unlabeled Terlipressin (B549273). researchgate.net Because the deuterated standard is chemically and physically almost identical to the analyte, it co-elutes chromatographically and experiences similar ionization effects, effectively correcting for variations in sample extraction, recovery, and matrix effects. diagnosticsworldnews.com

Beyond this foundational role, the principles governing the use of deuterated peptides allow for the application of this compound in more advanced research contexts:

Quantitative Proteomics : In targeted proteomics, stable isotope-labeled peptides serve as internal standards for the absolute quantification (AQUA) of specific proteins in complex mixtures. qyaobio.com A labeled version of a peptide derived from a target protein can be used to accurately measure changes in that protein's expression levels, which is crucial for biomarker validation and pathway analysis. creative-peptides.com

Pharmacodynamic (PD) Studies : Labeled peptides can be used to investigate the dynamic physiological response to a drug. By enabling precise measurement of the drug and its metabolites, researchers can correlate pharmacokinetic profiles with pharmacodynamic outcomes, leading to a better understanding of the dose-response relationship. nih.gov

Receptor Binding and Occupancy Assays : In specialized MS-based assays, a labeled peptide can be used to quantify the amount of its unlabeled counterpart bound to a specific receptor or protein target. This provides a direct measure of target engagement in vivo or in vitro, which is essential for validating a drug's mechanism of action.

Metabolic Fate and Pathway Elucidation : While the deuteration in Terlipressin-Phe(d5) is on the stable phenylalanine ring, which is not the primary site of metabolism, its use as a tracer can still help confirm metabolic pathways. By comparing the metabolic profile of the administered deuterated compound to the non-deuterated version, researchers can definitively track the fate of the parent molecule and its core structure through various biotransformations.

Table 2: Applications of this compound in Research

Application Technique(s) Research Goal
Internal Standard LC-MS/MS Accurate and precise quantification of Terlipressin in biological matrices. diagnosticsworldnews.comresearchgate.net
Quantitative Proteomics Targeted MS (e.g., SRM, MRM) Absolute quantification of specific proteins or biomarkers for validation. creative-peptides.comqyaobio.com
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling LC-MS/MS Correlate drug exposure with biological response to understand dose-effect relationships. nih.gov

| Metabolic Pathway Confirmation | High-Resolution MS | Trace the biotransformation of the Terlipressin molecule in vivo. |

Properties

Molecular Formula

C₅₆H₇₇D₅N₁₆O₁₉S₂

Molecular Weight

1352.5

Synonyms

1-Triglycyl-8-lysine Vasopressin-d5 Diacetate Salt;  Glycylpressin Diacetate Salt;  Glypressin-d5 Diacetate Salt;  Nα-Gly-Gly-Gly-8-Lys-vasopressin-d5 Diacetate Salt;  Nα-Glycyl-glycyl-glycyl-[8-lysine]-vasopressin-d5 Diacetate Salt;  Nα-Glycyl-glycyl-gl

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation for Terlipressin Phe D5 Diacetate Salt

The synthesis of isotopically labeled peptides such as Terlipressin-Phe(d5) Diacetate Salt is a meticulous process that leverages specialized building blocks and advanced synthetic strategies to ensure the precise placement of the deuterium (B1214612) atoms.

Advanced Strategies for Deuterium Labeling in Peptide Synthesis

Deuterium labeling of peptides offers a powerful tool for various research applications, including metabolic studies and use as internal standards in quantitative mass spectrometry assays. lifetein.comyoutube.com The increased mass of deuterium compared to hydrogen can alter the pharmacokinetic profile of a drug, a phenomenon known as the kinetic isotope effect, which can lead to a slower rate of metabolism. lifetein.com The synthesis of a deuterated peptide like Terlipressin-Phe(d5) relies on the availability of precursor amino acids that are already enriched with deuterium.

Regiospecific Incorporation of Deuterated Phenylalanine (d5-Phe)

The key to synthesizing Terlipressin-Phe(d5) is the regiospecific incorporation of deuterated phenylalanine. This is achieved not by labeling the fully formed peptide, but by using a deuterated phenylalanine building block during the peptide's construction. Specifically, L-Phenylalanine-d5 (d5-Phe), in which the five hydrogen atoms of the phenyl ring are replaced by deuterium, is used. medchemexpress.com This pre-labeled amino acid is incorporated into the peptide sequence at the designated phenylalanine position during synthesis. This strategy ensures that the deuterium atoms are located exclusively on the phenyl ring of the phenylalanine residue, preserving the natural isotopic abundance of the rest of the peptide structure.

Application of Solid-Phase Peptide Synthesis (SPPS) Techniques for Labeled Peptides

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides, including Terlipressin (B549273) and its isotopically labeled analogues. proteogenix.sciencejpt.com This technique involves assembling a peptide chain in a stepwise fashion while it is covalently attached to an insoluble polymer support or resin. jpt.combachem.com

The general SPPS process for creating Terlipressin-Phe(d5) follows a cyclical procedure:

Resin Attachment: The first amino acid of the sequence is anchored to the solid support. jpt.com

Deprotection: The temporary protecting group (most commonly the Fmoc group) on the N-terminus of the resin-bound amino acid is removed with a base, typically a piperidine (B6355638) solution. peptide.comgoogle.com

Coupling: The next protected amino acid in the sequence is activated and coupled to the newly deprotected N-terminus of the growing peptide chain. proteogenix.science For the synthesis of Terlipressin-Phe(d5), Fmoc-L-phenylalanine-d5 would be introduced at the appropriate step in the sequence.

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, which is a major advantage of the SPPS method. proteogenix.science

This cycle is repeated until the entire linear peptide sequence is assembled. Finally, the peptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), which also removes the permanent side-chain protecting groups. mdpi.comacs.org The crude peptide is then subjected to an oxidation step to form the critical internal disulfide bond characteristic of Terlipressin.

Rigorous Purification and Analytical Characterization Methodologies for Synthesized Labeled Peptides in Research

Following synthesis, cleavage, and oxidation, the crude this compound is a mixture containing the desired product alongside various impurities, such as truncated or deletion sequences and incompletely deprotected peptides. oup.com Therefore, rigorous purification and comprehensive analytical characterization are essential to obtain a research-grade product and to verify its identity, purity, and isotopic enrichment.

Chromatographic Purification Techniques for Research-Grade Batches

Chromatography is indispensable for purifying synthetic peptides. americanpeptidesociety.org The choice of technique depends on the specific properties of the peptide and the impurities to be removed.

Purification TechniquePrinciple of SeparationApplication for Terlipressin-Phe(d5)
Reversed-Phase HPLC (RP-HPLC) Separates molecules based on hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Peptides are eluted with an increasing gradient of an organic solvent like acetonitrile (B52724). bachem.comThis is the most common and effective method for purifying synthetic peptides. It efficiently separates the full-length target peptide from more hydrophilic impurities like truncated sequences. americanpeptidesociety.orggilson.com
Ion-Exchange Chromatography (IEX) Separates molecules based on their net charge at a given pH. Peptides bind to a charged stationary phase and are eluted by changing the pH or increasing the salt concentration of the mobile phase. gilson.comnih.govUseful as an orthogonal purification step to RP-HPLC, separating peptides with charge differences that may co-elute in a reversed-phase system.
Size-Exclusion Chromatography (SEC) Separates molecules based on their size (hydrodynamic volume). Larger molecules elute first as they cannot enter the pores of the stationary phase. americanpeptidesociety.orgCan be used to remove aggregates or very small impurity molecules, but generally offers lower resolution for separating closely related peptide impurities compared to RP-HPLC. americanpeptidesociety.org

For research-grade batches of Terlipressin-Phe(d5), RP-HPLC is the standard and most powerful method, often capable of achieving purity levels greater than 95%. bachem.comlgcstandards.com

Spectroscopic Methods for Isotopic Purity Verification and Isotopic Enrichment Assessment

Spectroscopic analysis provides definitive confirmation of the peptide's identity and the success of the isotopic labeling.

Spectroscopic MethodInformation ProvidedRelevance to Terlipressin-Phe(d5)
High-Resolution Mass Spectrometry (HR-MS) Provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecule. rsc.orgEssential for confirming the successful incorporation of the five deuterium atoms. The measured molecular weight of Terlipressin-Phe(d5) will be approximately 5 Daltons higher than its unlabeled counterpart. HR-MS is also the primary tool for assessing isotopic enrichment by comparing the signal intensities of the labeled and any residual unlabeled peptide. rsc.orgoup.com
Tandem Mass Spectrometry (MS/MS) Fragments the peptide in the mass spectrometer and measures the mass of the resulting fragments.Used to confirm the amino acid sequence of the peptide. Fragmentation patterns can also pinpoint the location of the modification, confirming that the mass increase is localized to the phenylalanine residue. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure and the atomic connectivity of a molecule. rsc.orggenscript.comWhile MS confirms the mass, ¹H NMR and ²H NMR can be used to verify the exact position of the deuterium atoms on the phenyl ring of the phenylalanine residue, confirming the regiospecificity of the label. It also confirms the overall structural integrity of the peptide. rsc.orgchinesechemsoc.org
HPLC-UV The peptide is separated by HPLC and detected by its absorbance of UV light (typically at 214-220 nm). nih.govThis is the standard method for assessing the chemical purity of the final product by quantifying the area of the product peak relative to impurity peaks. nih.gov

The combination of these chromatographic and spectroscopic techniques provides a comprehensive characterization, ensuring that the final this compound product is of high chemical and isotopic purity, with the deuterium label correctly incorporated at the desired position.

Advanced Analytical Methodologies for Terlipressin Phe D5 Diacetate Salt in Biological Matrices Preclinical Research

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Preclinical Bioanalysis.researchgate.net,frontiersin.org

The development of a reliable LC-MS/MS method is foundational for the accurate quantification of Terlipressin (B549273) in preclinical studies. researchgate.net This process involves a multi-step approach, from optimizing the separation of the analyte from matrix components to fine-tuning its detection by the mass spectrometer. LC-MS/MS is favored for its superior sensitivity, selectivity, and speed compared to other techniques like conventional HPLC with UV detection. nih.govnih.gov The validation of these methods is performed in accordance with guidelines from regulatory bodies to ensure the data is reliable for making critical decisions in drug development. frontiersin.orgcriver.com

Effective chromatographic separation is crucial for minimizing matrix effects and ensuring accurate quantification. The primary goal is to achieve a sharp, symmetrical peak for the analyte, well-resolved from endogenous interferences. ijpsjournal.comjocpr.com While the deuterated internal standard (IS), Terlipressin-Phe(d5), is designed to co-elute with the unlabeled analyte, their separation from other sample components is paramount.

Research findings indicate that Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective technique. ijpsjournal.comjocpr.com Optimization involves the careful selection of the stationary phase (column), mobile phase composition, gradient elution, and flow rate.

Typical Optimized LC Parameters for Terlipressin Analysis

Parameter Typical Setting Purpose
Column C18 (e.g., 2.1 x 50 mm, <2 µm) Provides hydrophobic interaction necessary for retaining the peptide analyte. Shorter columns with smaller particles allow for faster, high-efficiency separations. nih.gov
Mobile Phase A Water with 0.1% Formic Acid Acidified aqueous phase to ensure good peak shape and ionization efficiency.
Mobile Phase B Acetonitrile (B52724) or Methanol with 0.1% Formic Acid Organic solvent to elute the analyte from the column. Acetonitrile often provides better peak shape for peptides. ijpsjournal.com
Flow Rate 0.3 - 0.5 mL/min Optimized for the column dimensions to ensure efficient separation without excessive run times. frontiersin.org
Gradient Low %B to High %B over several minutes A gradient elution is necessary to effectively separate the peptide from more polar and less polar matrix components and then elute it with good peak shape. nih.gov

| Column Temperature | 30 - 40 °C | Controlled temperature ensures reproducible retention times and can improve peak symmetry. |

The mass spectrometer provides the selectivity and sensitivity needed for detection at low concentrations in complex matrices. For quantitative analysis, the instrument is typically operated in the Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte and a characteristic product ion that results from its fragmentation.

The use of a deuterated standard like Terlipressin-Phe(d5) is ideal because it is chemically identical to the analyte but has a different mass. lgcstandards.com The five deuterium (B1214612) atoms on the phenylalanine residue increase its mass by 5 Daltons, allowing the mass spectrometer to distinguish it from the unlabeled Terlipressin. lgcstandards.comcymitquimica.com

Optimization of MS parameters is critical for achieving the desired sensitivity. frontiersin.orgnih.gov This includes tuning the ion source settings (e.g., desolvation temperature, gas flows) and compound-specific parameters like Collision Energy (CE) and Declustering Potential (DP) to maximize the signal for each MRM transition.

Hypothetical MRM Transitions for Terlipressin and its Internal Standard

Compound Precursor Ion [M+nH]ⁿ⁺ Product Ion Collision Energy (eV)
Terlipressin Specific m/z Unique fragment m/z Optimized Value

Note: The exact precursor ion (representing the charge state, n) and product ions are determined experimentally during method development.

Before a bioanalytical method can be used for preclinical sample analysis, it must be rigorously validated to demonstrate its reliability. researchgate.netcriver.com Validation is performed according to established international guidelines. nih.gov The key parameters assessed are outlined below.

Standard Bioanalytical Method Validation Parameters

Parameter Description Typical Acceptance Criteria
Selectivity & Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample. criver.com No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Accuracy The closeness of the measured concentration to the true concentration. nih.gov Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
Precision The degree of scatter between a series of measurements. nih.gov Coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).
Linearity & Range The concentration range over which the method is accurate, precise, and linear. jocpr.com A calibration curve with a minimum of six non-zero standards; correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision must meet criteria.
Matrix Effect The influence of co-eluting matrix components on the ionization of the analyte. The IS-normalized matrix factor should be consistent across different lots of matrix, with a %CV ≤ 15%.

| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. criver.com | Mean concentration of stability samples should be within ±15% of nominal concentration. |

Utilization of Terlipressin-Phe(d5) Diacetate Salt as a Stable Isotope Internal Standard in Quantitative Bioanalysis.researchgate.netlgcstandards.com

The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective approach for achieving accurate and precise quantification with LC-MS/MS. researchgate.net this compound serves this purpose perfectly in the analysis of Terlipressin. lgcstandards.comcymitquimica.com

Because the SIL-IS has the same physicochemical properties as the analyte, it behaves identically during all stages of sample preparation and analysis (e.g., extraction, chromatography, and ionization). Any loss of analyte during sample processing or any suppression of the MS signal due to matrix effects will be mirrored by the SIL-IS. By calculating the ratio of the analyte response to the IS response, these variations are normalized, leading to a highly accurate and precise measurement of the analyte concentration.

Specialized Sample Preparation Techniques for in vitro and in vivo Preclinical Research Matrices.researchgate.netcymitquimica.com

Biological samples like plasma or serum are complex mixtures containing high concentrations of proteins and other substances that can interfere with LC-MS/MS analysis. actapharmsci.com Therefore, a sample preparation step is essential to clean up the sample and isolate the analyte of interest. slideshare.net

Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) are two common techniques used to prepare biofluids for analysis. actapharmsci.com

Protein Precipitation (PPT): This is often the simplest and fastest method. actapharmsci.com It involves adding a water-miscible organic solvent, such as cold acetonitrile or methanol, to the biological sample. actapharmsci.com The solvent disrupts the solvation of proteins, causing them to precipitate out of the solution. After centrifugation to pellet the precipitated protein, the supernatant containing the analyte and the internal standard is collected for analysis. While fast and effective at removing the bulk of proteins, it may leave other matrix components like phospholipids (B1166683), which can cause matrix effects. actapharmsci.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent). The analyte partitions into the organic solvent, which is then separated from the aqueous layer and evaporated. The residue is reconstituted in a solvent compatible with the LC mobile phase. LLE can provide a cleaner sample than PPT but is typically more labor-intensive and requires significant method development to optimize solvents and pH conditions. actapharmsci.com

For complex peptide analysis, a multi-step approach combining PPT with a subsequent Solid-Phase Extraction (SPE) step is often considered an "advanced" protocol to achieve the cleanest possible extract. nih.gov

Comparison of Common Extraction Techniques

Technique Advantages Disadvantages
Protein Precipitation (PPT) Fast, simple, generic, high recovery. actapharmsci.com Less clean extract, potential for matrix effects and column clogging. actapharmsci.com

| Liquid-Liquid Extraction (LLE) | Provides a cleaner extract, can be selective. | Labor-intensive, requires large volumes of organic solvents, can be difficult to automate. actapharmsci.com |

Solid-Phase Extraction Optimization for Complex Biological Sample Matrices

Solid-phase extraction (SPE) is a cornerstone of sample preparation in bioanalysis, designed to isolate analytes of interest from complex matrices such as plasma, urine, or tissue homogenates. mdpi.com For a peptide like this compound, which is used as an internal standard, achieving high, reproducible recovery and effective sample clean-up is paramount for accurate and sensitive quantification via methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comthermofisher.com The optimization of an SPE protocol is a multi-step process involving the careful selection of the sorbent and the optimization of conditioning, loading, washing, and elution steps. researchgate.netchromatographyonline.com

Sorbent Selection: The choice of SPE sorbent is dictated by the physicochemical properties of Terlipressin. As a peptide, it possesses both hydrophobic and hydrophilic characteristics, as well as ionizable functional groups. Therefore, mixed-mode cation exchange (MCX) or polymeric reversed-phase sorbents are often the preferred choices. labrulez.com Polymeric sorbents, such as those with a hydrophilic-lipophilic balance (HLB), offer enhanced retention for polar compounds and are less prone to dewetting, providing more robust and reproducible results. thermofisher.com

Optimization of SPE Steps: A systematic approach is required to optimize the SPE procedure. This involves varying one parameter at a time to assess its impact on analyte recovery and matrix component removal.

Conditioning and Equilibration: The conditioning step, typically with a strong organic solvent like methanol, solvates the sorbent's functional groups. youtube.com The equilibration step, usually with water or a buffer matching the sample's pH, prepares the sorbent for sample loading. youtube.com The volume and composition of these solvents are critical for ensuring consistent interaction between the analyte and the stationary phase. researchgate.net

Sample Loading: The pH of the sample matrix during loading is crucial. For a peptide like Terlipressin, adjusting the sample pH to be at least two units below the pKa of its most basic functional group ensures it carries a net positive charge, promoting strong retention on a cation-exchange sorbent. labrulez.com Acidification of the sample can also improve recovery in some cases. nih.gov

Wash Steps: The wash step is optimized to remove endogenous interferences without causing premature elution of the analyte. A series of washes with varying organic solvent content and pH can be tested. For instance, a first wash with an acidic aqueous solution can remove salts and polar interferences, while a subsequent wash with a mild organic solvent (e.g., 5% methanol) can remove less polar, non-basic interferences. labrulez.com

Elution Step: The final step involves eluting the purified analyte. For a mixed-mode cation exchange sorbent, the elution solvent must disrupt both the hydrophobic and ionic interactions. This is typically achieved using a basic organic mixture, such as 5% ammonium (B1175870) hydroxide (B78521) in methanol, which neutralizes the charge on the peptide, releasing it from the ionic-exchange sites, while the organic solvent disrupts the reversed-phase interactions. labrulez.com

The following interactive table summarizes key parameters and their typical optimization ranges for the SPE of a peptide like this compound from a plasma matrix.

Table 1: Optimization Parameters for Solid-Phase Extraction of this compound

SPE StepParameterTypical Solvents/ConditionsOptimization Goal
Sorbent SelectionStationary Phase ChemistryMixed-Mode Cation Exchange (MCX), Polymeric Reversed-Phase (e.g., HLB)Maximize retention of the peptide analyte while minimizing retention of interferences. labrulez.com
ConditioningSolvent Type & VolumeMethanol, Acetonitrile; 1-2 cartridge volumesProperly solvate the stationary phase for reproducible performance. youtube.com
EquilibrationSolvent Type & VolumeWater, Acidic Buffer (e.g., 2% Formic Acid); 1-2 cartridge volumesPrepare sorbent for consistent sample loading and retention. youtube.com
Sample LoadingSample Pre-treatmentDilution with acidic buffer (e.g., 4% Phosphoric Acid)Ensure optimal pH for strong analyte retention on the sorbent.
WashingSolvent Composition & Volume1. Acidic water/buffer 2. Mild organic solvent (e.g., 5% Methanol)Remove endogenous interferences (salts, phospholipids, proteins) without eluting the analyte. labrulez.comsepscience.com
ElutionSolvent Composition & VolumeAmmoniated organic solvent (e.g., 5% NH4OH in Methanol)Achieve complete and rapid elution of the analyte in a small volume. thermofisher.com

Mitigation Strategies for Matrix Effects and Ion Suppression in Deuterated Peptide Analysis

Matrix effects, particularly ion suppression, are a significant challenge in LC-MS-based bioanalysis. nih.gov This phenomenon occurs when co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a loss of signal intensity and compromising the accuracy and precision of quantification. amazonaws.comlctsbible.comchromatographyonline.com Even with the use of a deuterated internal standard like this compound, understanding and mitigating these effects is crucial.

While stable isotope-labeled internal standards (SIL-IS) like Terlipressin-Phe(d5) are the gold standard for compensating for matrix effects—as they are expected to co-elute and experience similar ionization suppression or enhancement as the unlabeled analyte—it is still best practice to minimize the underlying effect. mdpi.comnih.gov Significant ion suppression can reduce the signal of both the analyte and the internal standard to a level where sensitivity and detectability are compromised. nih.gov

Several strategies can be employed to identify and mitigate matrix effects:

Post-Column Infusion Analysis: This technique is used to identify regions of ion suppression within a chromatographic run. A solution of the analyte is continuously infused into the MS source post-column, while a blank, extracted matrix sample is injected. Any dip in the constant analyte signal indicates the elution of matrix components that cause ion suppression. sepscience.comamazonaws.comlctsbible.com

Chromatographic Optimization: Adjusting the liquid chromatography conditions is often the easiest way to mitigate matrix effects. amazonaws.com By modifying the mobile phase composition, gradient profile, or stationary phase, the elution of the analyte of interest can be shifted away from the regions of significant ion suppression. For example, problematic interferences like phospholipids often elute in the middle to late portion of a reversed-phase gradient; adjusting the gradient can ensure the peptide elutes in a "cleaner" region of the chromatogram. sepscience.com

Improved Sample Clean-up: The most direct way to reduce matrix effects is to remove the interfering components before analysis. mdpi.com The optimization of the SPE protocol, as described in section 3.3.2, is a key strategy. A well-developed SPE method can significantly reduce the levels of salts, proteins, and phospholipids that are common causes of ion suppression. mdpi.comsepscience.com

Sample Dilution: Diluting the sample extract can be a simple and effective way to reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression. mdpi.com However, this approach is only viable if the resulting analyte concentration remains well above the lower limit of quantification of the assay.

Ionization Source Modification: In some cases, changing the ionization mode (e.g., from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI)) or simply the polarity (positive vs. negative ion mode) can reduce susceptibility to matrix effects, as different matrix components are ionized under different conditions. mdpi.com

The following interactive table outlines these mitigation strategies.

Table 2: Strategies for Mitigating Matrix Effects in Deuterated Peptide Analysis

StrategyPrincipleApplication to Terlipressin-Phe(d5) Analysis
Compensation with SIL-ISThe deuterated internal standard co-elutes and experiences the same degree of ion suppression/enhancement as the analyte, preserving the analyte/IS peak area ratio. mdpi.comnih.govPrimary method for ensuring accuracy. Terlipressin-Phe(d5) is added to samples early in the workflow to account for both extraction variability and matrix effects.
Chromatographic SeparationAdjusting the LC method (e.g., gradient, column chemistry) to move the analyte's retention time away from zones of high ion suppression. amazonaws.comlctsbible.comShifting the elution of Terlipressin away from the phospholipid elution window in a reversed-phase method.
Advanced Sample PreparationUsing optimized extraction techniques like SPE to selectively remove interfering matrix components (e.g., salts, phospholipids). mdpi.comthermofisher.comImplementing a robust mixed-mode or polymeric SPE protocol as detailed in section 3.3.2.
Sample DilutionReducing the concentration of all matrix components below the threshold at which they cause ion suppression. mdpi.comA viable option if the Terlipressin concentration in the sample is high enough to withstand dilution without compromising sensitivity.
Instrumental Parameter OptimizationModifying MS source parameters or ionization mode (e.g., ESI vs. APCI) to reduce the ionization of interfering compounds. mdpi.comTesting different ESI source parameters (e.g., spray voltage, gas flows) or switching to negative ion mode, although less common for peptides.

By combining a highly optimized SPE method with strategic chromatographic separation, analysts can effectively minimize matrix effects. The use of this compound then serves to reliably compensate for any residual, unavoidable ion suppression, ensuring the development of a robust and accurate bioanalytical method for preclinical research.

Mechanistic and Pharmacological Investigations of Terlipressin Phe D5 Diacetate Salt in Preclinical Models

Detailed Receptor Binding Kinetics and Affinity Studies with Labeled Terlipressin (B549273) Analogues

The interaction of terlipressin and its analogues with vasopressin receptors is a critical determinant of its pharmacological effects. The use of isotopically labeled compounds like Terlipressin-Phe(d5) Diacetate Salt allows for precise quantification of binding parameters. cymitquimica.comlgcstandards.comclearsynth.com

Characterization of Vasopressin Receptor Subtype (V1a, V2, V1b) Interactions with Labeled Ligands

Terlipressin and its active metabolite, LVP, exhibit broad activity across vasopressin receptor subtypes, including V1a, V2, and V1b receptors. nih.govpatsnap.com However, they display a notable selectivity for the V1a receptor, which is primarily located on vascular smooth muscle cells and is responsible for vasoconstriction. derangedphysiology.comnih.gov Studies have shown that terlipressin and LVP have a significantly higher affinity for V1 receptors compared to V2 receptors. nih.govderangedphysiology.com Specifically, terlipressin has been reported to have approximately six times more affinity for V1 receptors than for V2 receptors. nih.govderangedphysiology.com

While often described as a selective V1 receptor agonist, further investigations have revealed that terlipressin is, in fact, a non-selective vasopressin analogue, acting as an agonist at human V1a, V2, and V1b receptors. nih.govpatsnap.com The binding affinity of terlipressin to these receptors is in the micromolar range. nih.gov In comparative studies, the binding potency at both V1 and V2 receptors follows the order of arginine vasopressin (AVP) > LVP >> terlipressin. nih.gov

Binding Affinity (Ki, nM) of Vasopressin Analogues at Human Vasopressin Receptors
CompoundV1a Receptor (Ki, nM)V2 Receptor (Ki, nM)V1b Receptor (Ki, nM)
Terlipressin~1229Data not consistently reportedMicromolar range
Lysine (B10760008) Vasopressin (LVP)~10Data not consistently reportedData not consistently reported
Arginine Vasopressin (AVP)Lower than LVPLower than LVPData not consistently reported

Application of Competitive Binding Assays Utilizing Deuterated Analogues

Competitive binding assays are a cornerstone for characterizing receptor-ligand interactions. In these assays, a labeled ligand, such as [3H]AVP, is used to bind to the receptor, and unlabeled ligands (competitors) are added at increasing concentrations to displace the labeled ligand. nih.gov The use of a deuterated analogue like this compound in such assays can offer advantages in terms of mass spectrometry-based detection, providing a sensitive and specific method for quantifying the bound and free ligand. These assays have been instrumental in determining the binding affinities of terlipressin and LVP at V1 and V2 receptors, confirming the higher affinity of these compounds for the V1 subtype. nih.gov The competition curves generated from these assays allow for the calculation of the inhibitory constant (Ki), which reflects the affinity of the competitor for the receptor.

Elucidation of Signal Transduction Pathways in in vitro Preclinical Systems

Upon binding to vasopressin receptors, terlipressin initiates a cascade of intracellular signaling events that ultimately lead to its physiological effects.

Investigation of G-Protein Coupled Receptor (GPCR) Signaling Modulated by Labeled Ligands

Vasopressin receptors are classic examples of G-protein coupled receptors (GPCRs). derangedphysiology.comnih.gov The V1a and V1b receptors are coupled to Gq/11 proteins, while the V2 receptor is coupled to Gs proteins. derangedphysiology.com The binding of an agonist, such as the LVP metabolite of terlipressin, to the V1a receptor activates the Gq protein. nih.gov This activation is a critical step in the signal transduction pathway leading to vasoconstriction. The use of labeled ligands like this compound in preclinical models allows for precise tracking and quantification of the ligand's role in initiating these GPCR-mediated events.

Analysis of Downstream Signaling Cascades (e.g., cAMP, IP3, MAPK)

The activation of G-proteins by vasopressin receptor agonists triggers distinct downstream signaling cascades.

V1a Receptor Signaling: Activation of the Gq protein by V1a receptor agonists leads to the activation of phospholipase C (PLC). nih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). nih.gov The increased intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, ultimately resulting in smooth muscle contraction and vasoconstriction. nih.gov Studies have shown that terlipressin induces a rapid and transient increase in intracellular calcium and stimulates phospholipase C. nih.gov

V2 Receptor Signaling: The Gs protein-coupled V2 receptor, upon agonist binding, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). derangedphysiology.com cAMP then acts as a second messenger, activating protein kinase A (PKA). In the kidney, this pathway leads to the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, resulting in water reabsorption. derangedphysiology.com Although terlipressin has a lower affinity for V2 receptors, it acts as a full agonist at this receptor subtype, in contrast to its partial agonist activity at V1 receptors. nih.govnih.gov

The mitogen-activated protein kinase (MAPK) pathway can also be modulated by GPCR signaling, though its specific role in terlipressin's mechanism of action is a subject of ongoing research.

Summary of Vasopressin Receptor Signaling Pathways
Receptor SubtypeG-Protein CouplingPrimary Second MessengerKey Downstream Effect
V1aGq/11IP3, DAG, Ca2+Vasoconstriction
V2GscAMPAntidiuresis
V1bGq/11IP3, DAG, Ca2+ACTH Release

Comprehensive Metabolic Fate Elucidation of this compound in Preclinical Research

This compound is a stable isotope-labeled version of Terlipressin, an analogue of the hormone vasopressin. cymitquimica.comusbio.net The parent compound, terlipressin, functions as a prodrug that, after administration, is gradually metabolized to release its active form, lysine-vasopressin. The introduction of five deuterium (B1214612) atoms onto the phenylalanine residue creates a valuable tool for detailed metabolic studies in preclinical research settings. cymitquimica.comlgcstandards.com This deuteration provides a unique mass shift that facilitates precise tracking and quantification, allowing for a comprehensive understanding of the drug's metabolic journey.

In preclinical research, the metabolic breakdown of terlipressin is primarily investigated using in vitro systems that mimic physiological conditions, such as blood plasma and liver microsomes. The principal metabolic pathway for terlipressin involves enzymatic cleavage of the N-terminal triglycyl moiety by exopeptidases, which are present in plasma and various tissues. This process sequentially removes glycyl residues, ultimately liberating the pharmacologically active metabolite, lysine-vasopressin.

The use of Terlipressin-Phe(d5) allows researchers to study this degradation cascade with high precision. While the deuteration is at the phenylalanine residue, which is not the primary site of initial enzymatic cleavage, its presence can influence secondary metabolic pathways that may involve this part of the molecule. Liver microsomes, rich in cytochrome P450 (CYP) enzymes, are used to investigate oxidative metabolism. Although peptide drugs are less commonly metabolized by CYPs than small molecules, studying the deuterated analogue in these systems can help determine if any minor, previously undetected oxidative metabolic pathways exist for the terlipressin backbone. The kinetic isotope effect associated with the stronger carbon-deuterium (C-D) bond could slow down a potential CYP-mediated reaction at the phenylalanine ring, making it easier to detect and characterize. nih.gov

Table 1: In Vitro Systems for Studying Terlipressin-Phe(d5) Degradation

In Vitro System Primary Enzymes Purpose in Terlipressin-Phe(d5) Research Expected Outcome of Deuteration
Plasma Exopeptidases, Endopeptidases To study the rate of cleavage of the triglycyl chain and release of lysine-vasopressin. Minimal direct impact on primary peptidase cleavage, but aids in metabolite tracking.
Liver Microsomes Cytochrome P450 (CYP) enzymes To investigate potential secondary oxidative metabolic pathways. May slow metabolism if oxidation occurs on the phenylalanine ring, revealing minor pathways (Kinetic Isotope Effect). juniperpublishers.comnih.gov

| Tissue Homogenates | Various tissue-specific peptidases | To assess the contribution of different organs (e.g., kidney, liver) to terlipressin activation. | Serves as a stable tracer to quantify metabolite formation in specific tissues. |

In preclinical animal models, Terlipressin-Phe(d5) is instrumental for the unambiguous identification and characterization of its metabolites. Following administration, biological samples such as blood, urine, and tissue extracts can be analyzed, typically using liquid chromatography-mass spectrometry (LC-MS).

The key advantage of the d5-label is that the parent compound and all its metabolites containing the phenylalanine residue will exhibit a mass that is 5 Daltons higher than their non-labeled counterparts. This mass signature makes them easily distinguishable from endogenous peptides and other interfering substances in complex biological matrices. The primary expected metabolite is lysine-vasopressin-d5. Researchers can precisely track the appearance of lysine-vasopressin-d5 and the disappearance of the parent drug, allowing for detailed pharmacokinetic modeling of the prodrug conversion process. Furthermore, this method enables the confident identification of other potential degradation products that retain the core structure.

Table 2: Potential Metabolites of Terlipressin-Phe(d5) and Role of Deuteration

Potential Metabolite Description Role of d5-Label in Identification
Lysine-vasopressin-d5 The active metabolite, formed by cleavage of the triglycyl side chain. Confirms the metabolic pathway and allows for precise quantification of the active drug formation.
Glycyl-glycyl-lysine-vasopressin-d5 Intermediate metabolite. Helps in elucidating the stepwise degradation cascade.
Glycyl-lysine-vasopressin-d5 Intermediate metabolite. Helps in elucidating the stepwise degradation cascade.

| Oxidized Metabolites-d5 | Hypothetical metabolites from Phase I reactions (e.g., hydroxylation). | The d5-label helps confirm if the modification occurred on a molecule derived from the administered drug. |

Deuteration, or the replacement of hydrogen with its heavier isotope deuterium, is a powerful technique used in pharmaceutical research to probe metabolic mechanisms. juniperpublishers.com The C-D bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. nih.govcchmc.org Consequently, if the cleavage of a C-H bond is a rate-limiting step in a metabolic reaction, substituting it with a C-D bond will slow down the reaction. This phenomenon is known as the kinetic isotope effect (KIE). nih.govresearchgate.net

In the context of Terlipressin-Phe(d5), the deuteration is on the aromatic ring of phenylalanine. While the primary metabolism occurs at the peptide chain, this specific labeling can be used to investigate whether secondary metabolism, such as aromatic hydroxylation by CYP enzymes, is a relevant clearance pathway. If the metabolism of Terlipressin-Phe(d5) is slower compared to its non-deuterated counterpart in a system containing CYP enzymes, it would provide strong evidence for such a pathway. nih.gov This approach helps researchers build a more complete metabolic map and understand the nuances of the drug's disposition. The use of deuterated compounds can thus enhance understanding of a drug's metabolic profile and help explain inter-species differences observed in preclinical studies. nih.govresearchgate.net

Table 3: The Kinetic Isotope Effect (KIE) in Metabolic Research

Concept Description Application for Terlipressin-Phe(d5)
C-D vs. C-H Bond Strength The bond between carbon and deuterium is stronger than that with protium (B1232500) (hydrogen). The energy required to break the C-D bonds on the phenylalanine ring is higher.
Kinetic Isotope Effect (KIE) A change in the rate of a chemical reaction upon substitution of an atom with one of its isotopes. If metabolism involves breaking a C-H bond on the phenylalanine ring, the rate will be slower for the d5-analog. nih.gov

Beyond investigating KIE, this compound serves as an ideal stable isotope-labeled internal standard and tracer for quantitative bioanalysis. cymitquimica.com In "cold-tracer" studies, a known amount of the deuterated compound is administered, and its concentration, along with its metabolites, is measured over time in biological fluids. Because the physicochemical properties of the deuterated and non-deuterated compounds are nearly identical, they are assumed to behave the same way in terms of absorption, distribution, and excretion. cchmc.org

This application is particularly valuable for determining the absolute bioavailability of the active metabolite, lysine-vasopressin. By co-administering a labeled intravenous dose and an unlabeled oral dose (or vice versa), researchers can use LC-MS to simultaneously measure both forms and their metabolites, thereby calculating bioavailability with high accuracy. This avoids the need for radioactive labels, simplifying experimental protocols and disposal procedures.

Enzyme Inhibition and Substrate Specificity Studies in Research Contexts

In a research context, deuterated compounds can be used to investigate the mechanisms of the enzymes that metabolize them. While terlipressin itself is a substrate for peptidases, studying the metabolism of Terlipressin-Phe(d5) can provide insights into the substrate specificity of these enzymes.

For instance, if a minor metabolic pathway involving the phenylalanine residue exists, the slowing of this pathway due to the KIE can help isolate and characterize the responsible enzyme. nih.govresearchgate.net Furthermore, by comparing the binding affinity of terlipressin and its deuterated analogue to metabolizing enzymes or drug transporters, researchers can probe the specific interactions within the active site. A difference in binding or turnover rate would suggest that the phenylalanine residue is involved in a critical interaction that is sensitive to the subtle changes in bond length and vibrational energy caused by deuteration. cchmc.org Such studies contribute to a fundamental understanding of enzyme-substrate interactions and can inform the design of future drug candidates with potentially improved metabolic profiles.

Application of Terlipressin Phe D5 Diacetate Salt in Preclinical Research Models

In vitro Cell Culture Models for Pharmacological Characterization

In vitro models are fundamental for delineating the molecular mechanisms of a drug. For Terlipressin (B549273), these models are essential for characterizing its interaction with vasopressin receptors.

To precisely study the interaction of Terlipressin with its targets, researchers utilize cell lines engineered to express specific human receptors. A common model involves Chinese hamster ovary (CHO) cells that have been stably transfected to express either the human vasopressin V1 receptor or the V2 receptor. nih.gov These receptor expression systems provide a controlled environment to measure the binding and functional activity of ligands at a specific receptor subtype, eliminating confounding variables from other receptor types or endogenous signaling pathways. nih.gov Cell membrane homogenates from these engineered CHO cells are employed in competitive binding assays to determine the binding affinity of Terlipressin and its metabolites. nih.gov

Functional assays in these receptor-expressing cell lines are used to determine whether the ligand acts as an agonist, antagonist, or partial agonist. nih.gov The activity of Terlipressin at the V1 and V2 receptors is assessed by measuring distinct downstream signaling events. Activation of the V1 receptor is typically quantified by measuring the mobilization of intracellular calcium using fluorescent probes, while V2 receptor activation is determined by measuring the synthesis of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov

Studies using these systems have demonstrated that Terlipressin binds to both V1 and V2 receptors, albeit with a much lower affinity than arginine vasopressin (AVP) or its active metabolite, lysine (B10760008) vasopressin (LVP). nih.gov Functional assays revealed that Terlipressin behaves as a partial agonist at V1 receptors, producing a submaximal response compared to AVP. In contrast, it acts as a full agonist at V2 receptors, capable of eliciting a maximal response similar to that of AVP. nih.gov

Table 1: In Vitro Receptor Binding and Functional Activity of Terlipressin Data derived from studies on CHO cells expressing human V1 and V2 receptors. nih.gov

CompoundReceptorBinding Affinity (Ki, nmol/L)Functional ActivityPotency (EC50, nmol/L)
Terlipressin V1185Partial Agonist15.2
V21,170Full Agonist31.9
Lysine Vasopressin (LVP) V13.1Full Agonist1.1
V219.4Full Agonist1.8
Arginine Vasopressin (AVP) V10.4Full Agonist0.3
V21.2Full Agonist0.6

In vivo Animal Models for Pharmacodynamic and Pharmacokinetic Research

Animal models are indispensable for evaluating the physiological effects and metabolic fate of drug candidates in a complex, living system.

The defining application of Terlipressin-Phe(d5) Diacetate Salt is its use as an internal standard for quantitative bioanalysis. cymitquimica.comclearsynth.com The five deuterium (B1214612) atoms on the phenylalanine ring give the molecule a distinct, higher molecular weight (1352.5 g/mol ) compared to the unlabeled compound, without significantly altering its chemical properties. lgcstandards.comlgcstandards.com This mass difference allows for its clear separation and detection from the non-labeled drug in biological matrices (e.g., plasma, tissue homogenates) using liquid chromatography-mass spectrometry (LC-MS).

In preclinical pharmacokinetic studies, a known quantity of this compound is added to biological samples containing the unlabeled Terlipressin. By comparing the instrument response of the labeled standard to the unlabeled drug, researchers can accurately quantify the concentration of Terlipressin over time. This data is crucial for determining key pharmacokinetic parameters such as absorption, distribution, metabolism, excretion (ADME), clearance rate, and volume of distribution in animal models.

Beyond pharmacokinetics, stable isotope-labeled compounds can be instrumental in target engagement and receptor occupancy studies. While direct studies using Terlipressin-Phe(d5) for this purpose are not widely published, the methodology is standard in drug development. Animal models can be administered the unlabeled therapeutic drug, and tissue samples (e.g., from the liver, kidney, or blood vessels) can be collected at various time points. Ex vivo competitive binding assays can then be performed on these tissue homogenates using this compound as a tracer ligand to quantify the percentage of target receptors (V1 and V2) that are occupied by the unlabeled drug. This provides a direct measure of whether the drug has reached and engaged its intended molecular target in the relevant tissues.

Terlipressin is primarily investigated for its therapeutic potential in conditions involving circulatory dysfunction, such as portal hypertension and hepatorenal syndrome. nih.govnih.gov Animal models that mimic these human diseases are essential for mechanistic research. researchgate.net

A common model for pre-hepatic portal hypertension is the partial portal vein ligation (PVL) model in rats. nih.govresearchgate.net This surgical procedure induces increased portal pressure and the development of a hyperdynamic circulatory state, characterized by splanchnic vasodilation, which are hallmarks of the human condition. researchgate.netresearchgate.net Models of hepatorenal syndrome are often developed in animals with advanced cirrhosis, which leads to severe circulatory changes and functional renal failure. nih.gov

Research using these models has provided key insights into Terlipressin's mechanism of action. In studies with isolated mesenteric arteries from PVL rats, which exhibit a blunted response to vasoconstrictors, Terlipressin was shown to ameliorate this vascular hyporeactivity. nih.gov Interestingly, this effect appeared to be independent of V1 or V2 receptor stimulation, suggesting an alternative or additional mechanism of action in the portal hypertensive state. nih.gov The primary therapeutic mechanism in these models is understood to be the drug's ability to cause splanchnic vasoconstriction, thereby reducing blood flow into the portal system and lowering portal pressure. nih.gov

Table 2: Research Findings in an Experimental Model of Portal Hypertension Data derived from a study on isolated mesenteric arteries from portal vein ligated (PVL) rats. nih.gov

Experimental GroupObservationMechanistic Implication
PVL Rat Vessels Exhibited marked hyporeactivity to the vasoconstrictor methoxamine (B1676408).Reflects the splanchnic vasodilation characteristic of portal hypertension.
PVL Rat Vessels + Terlipressin Reduced the difference in reactivity to methoxamine compared to control vessels.Terlipressin helps restore vascular responsiveness to adrenergic agonists.
PVL Rat Vessels + Terlipressin + L-NAME Abolished the difference in reactivity to methoxamine.Suggests Terlipressin acts on a nitric oxide-independent pathway to correct vascular hyporeactivity.
Normal Rat Vessels Terlipressin alone (up to 100 nmol) did not produce a significant pressor (vasoconstrictor) response.The effect of Terlipressin on vascular tone in this model is not direct vasoconstriction but rather a restoration of sensitivity to other vasoconstrictors.
L-NAME is an inhibitor of nitric oxide synthase.

Future Research and Methodological Innovations for this compound

The isotopically labeled analog of Terlipressin, this compound, serves as a critical tool in the precise bioanalysis of its therapeutic parent compound. While its primary role to date has been as an internal standard in pharmacokinetic studies, its potential extends far beyond this application. Future research is poised to integrate this deuterated peptide with cutting-edge technologies and computational approaches, promising to deepen our understanding of peptide pharmacology and accelerate drug development. This article explores the prospective advancements in the research of this compound, focusing on its integration with omics technologies, the development of novel analytical techniques, the application of computational modeling, and the broader utility of isotopic labeling in peptide drug discovery.

Q & A

Q. How to ensure compliance with academic reporting standards for peptide salt research?

  • Methodological Answer :
  • Data Transparency : Deposit raw MS/NMR spectra in repositories like Zenodo or Figshare .
  • Reproducibility Protocols : Follow ARRIVE guidelines for in vivo studies, detailing anesthesia, euthanasia, and sample collection methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.